molecular formula C12H18N2O4S2 B5527615 4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide

4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide

Cat. No.: B5527615
M. Wt: 318.4 g/mol
InChI Key: UGVHWBOTUAQOAG-UHFFFAOYSA-N
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Description

4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide is a complex organic compound that features a thiophene ring substituted with a morpholinylsulfonyl group and a propan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the thiophene ring, followed by the introduction of the morpholinylsulfonyl group and the propan-2-yl group. Key reactions may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms, which can modify the compound’s reactivity.

    Substitution: Replacement of one functional group with another, which can be used to introduce new properties or functionalities.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution Reactions: Often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide exerts its effects involves interactions with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing their normal function.

    Signal Transduction Pathways: It may interfere with cellular signaling pathways, altering cellular responses and functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions.

Properties

IUPAC Name

4-morpholin-4-ylsulfonyl-N-propan-2-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-9(2)13-12(15)11-7-10(8-19-11)20(16,17)14-3-5-18-6-4-14/h7-9H,3-6H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVHWBOTUAQOAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CS1)S(=O)(=O)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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